N-cyclobutyl-N'-[2-(trifluoromethyl)phenyl]urea
Overview
Description
N-cyclobutyl-N’-[2-(trifluoromethyl)phenyl]urea is an organic compound characterized by the presence of a cyclobutyl group and a trifluoromethyl-substituted phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-N’-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of cyclobutylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly to yield the desired urea derivative with high purity.
Industrial Production Methods
Industrial production of N-cyclobutyl-N’-[2-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-N’-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
N-cyclobutyl-N’-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-N’-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The urea moiety can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclobutyl-N’-[2-(trifluoromethyl)phenyl]carbamate
- N-cyclobutyl-N’-[2-(trifluoromethyl)phenyl]thiourea
Uniqueness
N-cyclobutyl-N’-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both a cyclobutyl group and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-cyclobutyl-3-[2-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)9-6-1-2-7-10(9)17-11(18)16-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWGYRJBWVMIFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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